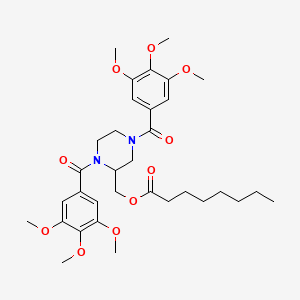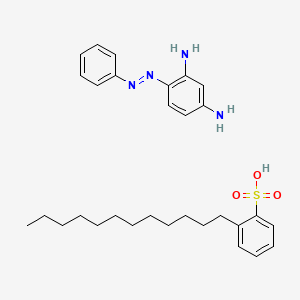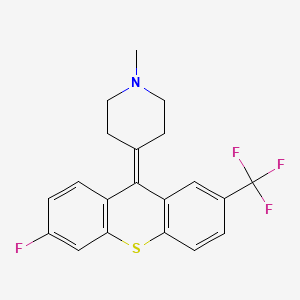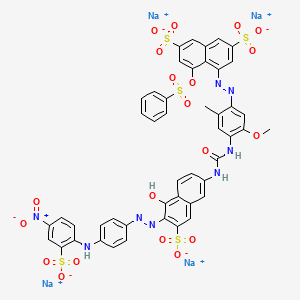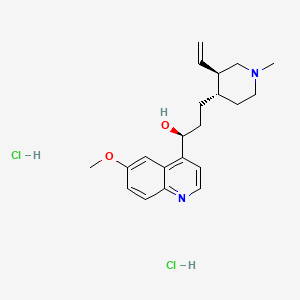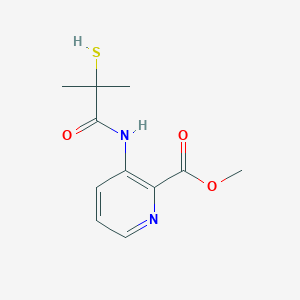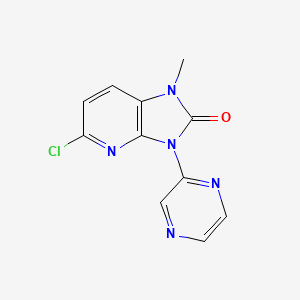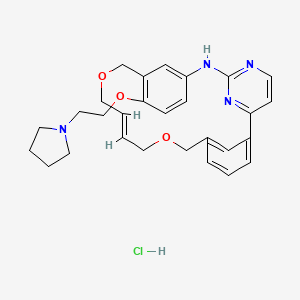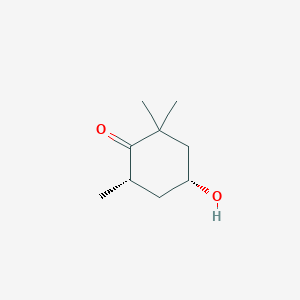
Actinol, cis-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinol, cis-(+)-, also known as (4R,6S)-4-Hydroxy-2,2,6-trimethylcyclohexanone, is an organic compound with the molecular formula C9H16O2. It is a stereoisomer with two defined stereocenters, making it a chiral molecule. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Actinol, cis-(+)- can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, which is stereospecific and preserves the stereochemistry of the starting materials . The reaction typically involves a diene and a dienophile, resulting in the formation of a six-membered ring with the desired stereochemistry.
Industrial Production Methods
Industrial production of Actinol, cis-(+)- often involves the use of catalytic hydrogenation and selective oxidation processes. These methods ensure high yield and purity of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent the formation of unwanted isomers .
Analyse Chemischer Reaktionen
Types of Reactions
Actinol, cis-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Actinol, cis-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic effects and as a starting material for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of Actinol, cis-(+)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Actinol, cis-(+)- can be compared with other similar compounds such as:
trans-Actinol: Differing in the stereochemistry, which affects its chemical reactivity and biological activity.
cis-Vaccenic acid: Another compound with cis-configuration, but with different functional groups and applications.
cis-Stilbene: Shares the cis-configuration but has a different structural framework and properties .
Conclusion
Actinol, cis-(+)- is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, and its potential in biological and industrial applications continues to be explored.
Eigenschaften
CAS-Nummer |
60686-81-9 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4R,6S)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
CSPVUHYZUZZRGF-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CC(C1=O)(C)C)O |
Kanonische SMILES |
CC1CC(CC(C1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


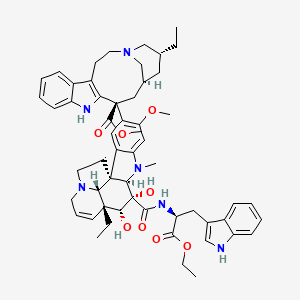
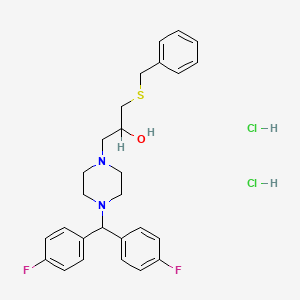
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
